molecular formula C20H34O5 B12341888 3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Cat. No.: B12341888
M. Wt: 358.5 g/mol
InChI Key: GMVPRGQOIOIIMI-VXFUSYKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4-Tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid is a deuterated analog of a prostaglandin derivative. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The deuterium substitution can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid typically involves multiple steps, including the introduction of deuterium atoms. One common method involves the use of deuterated reagents and catalysts to achieve the desired deuterium incorporation. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the selective substitution of hydrogen with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound with high purity and yield. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is essential for monitoring the deuterium incorporation and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The deuterium atoms can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically require controlled conditions, such as specific temperatures and solvents, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3,3,4,4-Tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and isotope effects.

    Biology: Employed in metabolic studies to trace the pathways and fate of prostaglandin derivatives in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.

    Industry: Utilized in the production of deuterated compounds for various industrial applications, such as pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The compound may interact with prostaglandin receptors and enzymes involved in the biosynthesis and metabolism of prostaglandins, modulating their physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Latanoprost (free acid)-d4: A deuterated analog of latanoprost, used in ophthalmology.

    Bimatoprost-d4: A deuterated analog of bimatoprost, used for glaucoma treatment.

    Travoprost-d4: A deuterated analog of travoprost, also used in ophthalmology.

Uniqueness

3,3,4,4-Tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid is unique due to its specific deuterium substitution pattern, which can provide distinct advantages in terms of stability, metabolic resistance, and isotopic labeling for research purposes. This uniqueness makes it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C20H34O5

Molecular Weight

358.5 g/mol

IUPAC Name

3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,19-/m1/s1/i5D2,8D2

InChI Key

GMVPRGQOIOIIMI-VXFUSYKCSA-N

Isomeric SMILES

[2H]C([2H])(CCC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@@H](CCCCC)O)C([2H])([2H])CC(=O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.